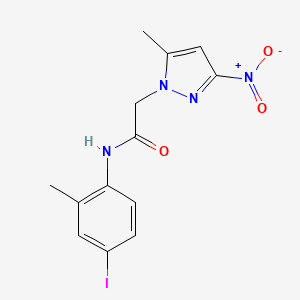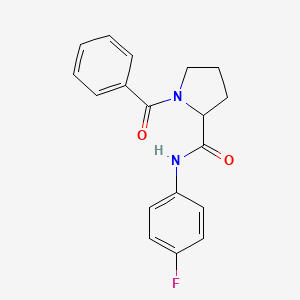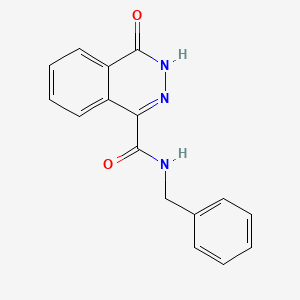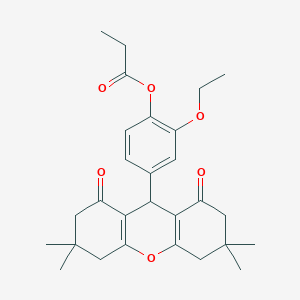![molecular formula C19H15NO3 B5978068 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5978068.png)
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide, also known as BPFCC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPFCC is a cyclopropane-containing molecule that has been synthesized using various methods.
作用机制
The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. One study found that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Another study found that this compound inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and antitumor effects, this compound has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity in mice, making it a potential treatment for diabetes.
实验室实验的优点和局限性
One advantage of using N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the toxicity and safety of this compound in humans.
未来方向
There are several future directions for the study of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide. One direction is to further investigate its potential as a treatment for inflammatory diseases and cancer. Another direction is to study its effects on other signaling pathways and enzymes in the body. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound shows promise as a potential treatment for inflammatory diseases, cancer, and diabetes, but more research is needed to fully understand its therapeutic potential.
合成方法
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide has been synthesized using various methods, including the reaction of 1-benzofuran-2-carboxylic acid with 4-aminobenzophenone followed by the addition of cyclopropanecarbonyl chloride. Another method involves the reaction of 1-benzofuran-2-carbonyl chloride with 4-aminobenzophenone followed by the addition of cyclopropanecarboxylic acid. Both methods have been successful in synthesizing this compound with high yields.
科学研究应用
N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide has been the focus of several scientific studies due to its potential pharmacological properties. One study found that this compound has potent anti-inflammatory effects in mice, which could make it a potential treatment for inflammatory diseases such as arthritis. Another study found that this compound has antitumor activity in vitro, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
N-[4-(1-benzofuran-2-carbonyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(17-11-14-3-1-2-4-16(14)23-17)12-7-9-15(10-8-12)20-19(22)13-5-6-13/h1-4,7-11,13H,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCMTLYMNFETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5978010.png)

![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
methanone](/img/structure/B5978039.png)

![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B5978058.png)
![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5978074.png)
